![molecular formula C9H20ClNS B1447647 2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride CAS No. 1820665-71-1](/img/structure/B1447647.png)
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1820665-71-1 . It has a molecular weight of 209.78 and is typically in solid form . The compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The IUPAC name of this compound is 2-((tert-butylthio)methyl)pyrrolidine hydrochloride . The InChI code is 1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound is typically in solid form . It has a molecular weight of 209.78 .Aplicaciones Científicas De Investigación
Efficient One-Pot Preparation and Synthesis
- The compound is used in efficient one-pot synthesis processes, particularly in the preparation of 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine, a process which involves reactions with lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation (Yagyu et al., 1998).
Asymmetric Synthesis of Pyrrolidines
- It plays a significant role in the asymmetric synthesis of 2-substituted pyrrolidines, achieved through the diastereoselective addition of Grignard reagents to chiral gamma-chlorinated N-tert-butanesulfinyl imine (Reddy & Prashad, 2010).
Antiinflammatory Activities
- The compound is involved in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which have been evaluated for antiinflammatory and analgesic activities, demonstrating potential as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Application in Catalysis
- The compound serves as an efficient organocatalyst in the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, offering a method to synthesize various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
Anti-Corrosive Properties in Coatings
- The compound is used in the synthesis of terpolymers with anti-corrosive properties, such as in the coating of mild steel, showing excellent protection against corrosion in various environments (Tanveer & Mobin, 2012).
Synthesis of Diamines and Sulfonylated Compounds
- It is instrumental in the synthesis of 2-sulfonylated 1,3-diamines, with the method benefiting from the use of readily accessible materials and operational simplicity (Li et al., 2014).
Application in Neuraminidase Inhibitors
- The compound is a key component in the synthesis of influenza neuraminidase inhibitors, demonstrating potent inhibitory activities and offering insights for potential antiviral therapies (Wang et al., 2001).
Propiedades
IUPAC Name |
2-(tert-butylsulfanylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSPWAZHKMXCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



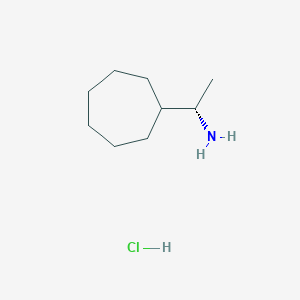
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)
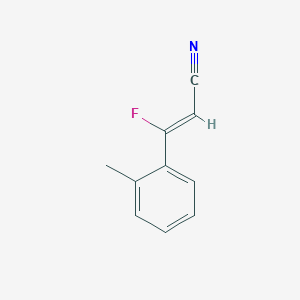
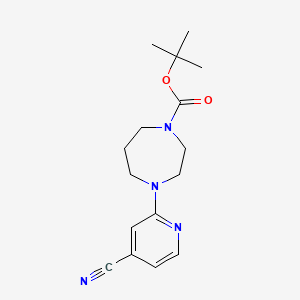
![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)
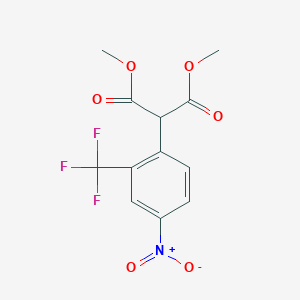
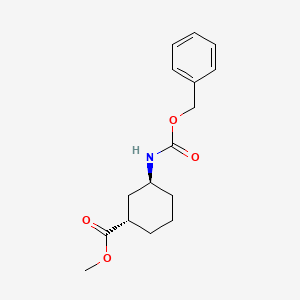
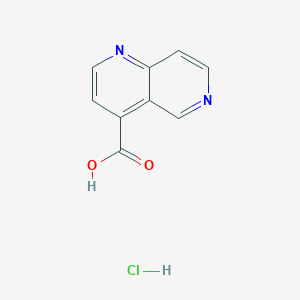
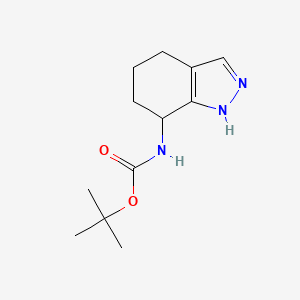
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)
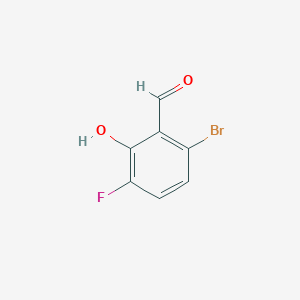
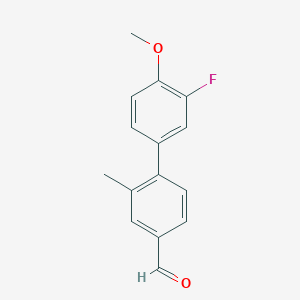
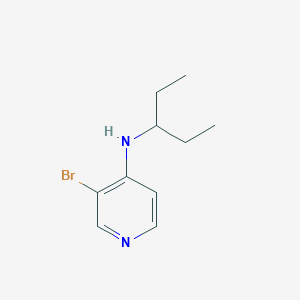
![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)